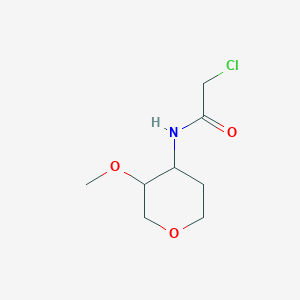

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide

Description

Properties

IUPAC Name |

2-chloro-N-(3-methoxyoxan-4-yl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14ClNO3/c1-12-7-5-13-3-2-6(7)10-8(11)4-9/h6-7H,2-5H2,1H3,(H,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGIVJWJXHSFVGX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1COCCC1NC(=O)CCl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide can be achieved through several methods. One common approach involves the reaction of 3-methoxyoxan-4-amine with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide undergoes various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form amines.

Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.

Major Products Formed

Substitution: Formation of substituted amides or thioamides.

Oxidation: Formation of oxides or hydroxylated derivatives.

Reduction: Formation of amines or alcohols.

Hydrolysis: Formation of carboxylic acids and amines.

Scientific Research Applications

2-Chloro-N-(3-methoxyoxan-4-yl)acetamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

Industry: Utilized in the production of specialty chemicals and as a building block for more complex molecules.

Mechanism of Action

The mechanism of action of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide involves its interaction with specific molecular targets. The chloro group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methoxy group may enhance the compound’s lipophilicity, facilitating its passage through cellular membranes. The oxan-4-yl moiety can interact with hydrophobic pockets within target proteins, stabilizing the compound-protein complex.

Comparison with Similar Compounds

Comparison with Similar Chloroacetamide Compounds

Structural and Functional Group Analysis

The table below compares key structural features, synthesis routes, and applications of 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide with analogous compounds:

*Molecular formula calculated based on IUPAC name; exact mass may vary.

Key Observations:

- Synthetic Routes : The compound can be synthesized via nucleophilic substitution, analogous to methods in and , where chloroacetyl chloride reacts with 3-methoxyoxan-4-amine under mild conditions .

- Biological Activity : While herbicidal chloroacetamides (e.g., acetochlor) target very-long-chain fatty acid synthesis in plants, acetamides with heterocyclic substituents (e.g., thiazol-2-yl) are linked to anticancer activity .

Physicochemical Properties

- Solubility : The cyclic ether and methoxy groups in the target compound likely improve solubility in polar aprotic solvents (e.g., DMF, acetonitrile) compared to hydrophobic analogs like alachlor .

- Stability : Chloroacetamides with electron-withdrawing substituents (e.g., sulfonamide groups) exhibit greater hydrolytic stability, whereas the target compound’s ether linkage may confer moderate stability under physiological conditions .

Q & A

Q. What are the standard synthetic routes for 2-Chloro-N-(3-methoxyoxan-4-yl)acetamide, and what reaction conditions are critical for optimal yield?

- Methodological Answer : The compound is typically synthesized via nucleophilic substitution. For example, reacting 3-methoxyoxan-4-amine with chloroacetyl chloride in dichloromethane at 0–5°C, using triethylamine to neutralize HCl byproducts. Maintaining low temperatures prevents exothermic side reactions, and inert atmospheres (e.g., N₂) enhance purity. Yields range from 60–75% after purification by recrystallization (ethanol/water) .

| Reagent | Role | Conditions |

|---|---|---|

| Chloroacetyl chloride | Electrophile | 0–5°C, anhydrous DCM |

| Triethylamine | Base (HCl scavenger) | Stirring for 4–6 hours |

| Ethanol/Water | Recrystallization | 70°C → RT cooling |

Q. How is this compound characterized structurally?

- Methodological Answer : Key characterization includes:

- NMR : ¹H NMR (DMSO-d₆) shows δ 4.2–4.4 ppm (methylene adjacent to Cl), δ 3.3–3.5 ppm (methoxy group), and δ 1.8–2.1 ppm (oxane ring protons) .

- IR : Strong absorption at 1650–1680 cm⁻¹ (amide C=O stretch) and 750–780 cm⁻¹ (C-Cl) .

- Mass Spectrometry : Molecular ion [M+H]⁺ at m/z 234.6 .

Q. What solvents and bases are recommended for its synthesis to minimize side products?

- Polar aprotic solvents (e.g., dichloromethane, THF) enhance nucleophilicity of the amine. Triethylamine or pyridine are preferred bases due to their efficiency in HCl scavenging without forming stable byproducts .

Advanced Research Questions

Q. How can reaction yields be optimized when scaling up synthesis?

- Methodological Answer :

- Temperature Control : Use jacketed reactors to maintain 0–5°C during chloroacetyl chloride addition .

- Solvent Purity : Anhydrous solvents reduce hydrolysis of chloroacetyl chloride.

- Catalysis : Trace amounts of DMAP (4-dimethylaminopyridine) improve acylation efficiency by 10–15% .

Contradictions in yield data (e.g., 60% vs. 75%) often stem from variations in solvent drying or amine purity .

Q. What strategies resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactivity)?

- Methodological Answer :

- Assay Variability : Test against standardized bacterial strains (e.g., E. coli ATCC 25922) using broth microdilution (CLSI guidelines).

- Structural Analogues : Compare with derivatives (e.g., N-(3-chlorophenyl) variants) to identify critical substituents. Data from PubChem suggests the 3-methoxyoxan-4-yl group enhances membrane permeability, but batch-to-batch purity differences may skew results .

Q. What computational methods predict the compound’s pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate LogP (1.8–2.2), indicating moderate lipophilicity.

- Molecular Dynamics : Simulate interactions with cytochrome P450 isoforms (e.g., CYP3A4) to assess metabolic stability .

Q. How does the oxane ring conformation influence bioactivity?

- Methodological Answer : X-ray crystallography or DFT calculations reveal chair conformations stabilize hydrogen bonding with target enzymes. For example, the 3-methoxy group’s axial position may hinder binding to bacterial dihydrofolate reductase, explaining variable antimicrobial activity .

Data Contradiction Analysis

Q. Why do some studies report high cytotoxicity (IC₅₀ < 10 µM) while others show no effect?

- Methodological Answer :

- Cell Line Variability : Test in multiple lines (e.g., HeLa vs. HEK293). The compound may selectively disrupt cancer cell redox balance via thiol reactivity .

- Impurity Analysis : HPLC-MS (≥95% purity) ensures observed effects are compound-specific. Contaminants like unreacted chloroacetyl chloride can artifactually elevate toxicity .

Structure-Activity Relationship (SAR) Guidance

Q. Which structural modifications enhance target selectivity?

- Replace the chloro group with electron-withdrawing substituents (e.g., CF₃) to improve binding to kinase ATP pockets. Conversely, bulkier groups (e.g., phenyl) reduce solubility but increase plasma protein binding .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.